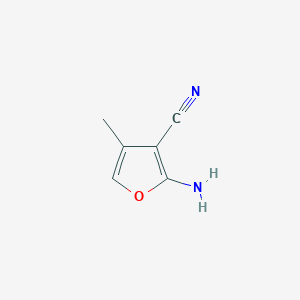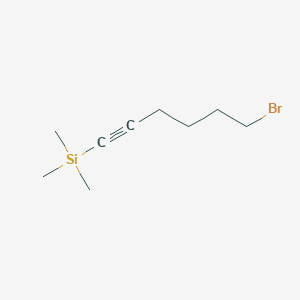
Silane, (6-bromo-1-hexynyl)trimethyl-
Übersicht
Beschreibung
Silane, (6-bromo-1-hexynyl)trimethyl- is an organosilicon compound that has been studied extensively for its potential applications in a variety of scientific fields. This compound has been found to exhibit a range of properties that make it useful in a variety of contexts, including as a catalyst, as a biocompatible material, and as a surfactant.
Wissenschaftliche Forschungsanwendungen
Silane, (6-bromo-1-hexynyl)trimethyl- has been studied for its potential applications in a variety of scientific fields. It has been found to be a useful catalyst for the polymerization of styrene and other monomers, and it has been studied as a potential surfactant for the stabilization of emulsions and suspensions. Additionally, it has been studied as a potential biocompatible material for medical implants and tissue engineering.
Wirkmechanismus
Silane, (6-bromo-1-hexynyl)trimethyl- is believed to act as a catalyst by forming a covalent bond with the monomer, which helps to stabilize the growing polymer chain. Additionally, it is believed to act as a surfactant by decreasing the surface tension of the solution and increasing the solubility of the monomer.
Biochemical and Physiological Effects
Silane, (6-bromo-1-hexynyl)trimethyl- has been found to be non-toxic and non-irritating when used in concentrations that are relevant to its applications in scientific research. It has been found to have no significant effect on the biochemical or physiological processes of the body, and it has been found to be non-carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
Silane, (6-bromo-1-hexynyl)trimethyl- has several advantages for use in lab experiments. It is a relatively stable compound, and it is relatively easy to synthesize. Additionally, it is non-toxic and non-irritating, which makes it safe to use in a laboratory setting. The main limitation of silane, (6-bromo-1-hexynyl)trimethyl- is that it can be difficult to control the concentration of the compound in a solution, which can lead to inconsistent results.
Zukünftige Richtungen
The potential future directions for silane, (6-bromo-1-hexynyl)trimethyl- include further research into its potential applications in polymerization and catalysis, as well as its potential use as a surfactant and biocompatible material. Additionally, further research could be conducted into its potential use in drug delivery systems and tissue engineering. Additionally, further research could be conducted into its potential use as a flame retardant and its potential use in the development of new materials.
Eigenschaften
IUPAC Name |
6-bromohex-1-ynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrSi/c1-11(2,3)9-7-5-4-6-8-10/h4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXMWEWLBKPPBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453501 | |
| Record name | Silane, (6-bromo-1-hexynyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91656-99-4 | |
| Record name | Silane, (6-bromo-1-hexynyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

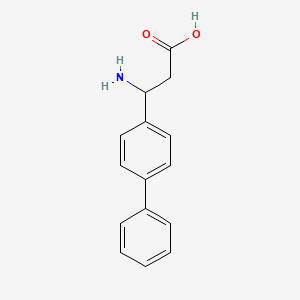
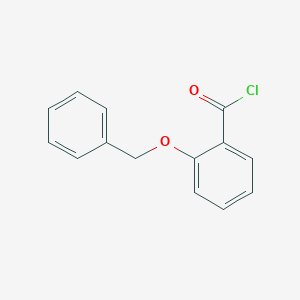
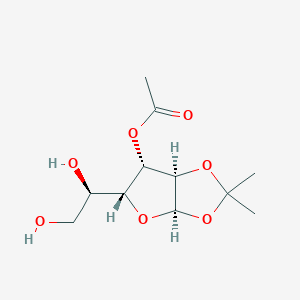



![({[(Dimethylamino)methylidene]amino}methylidene)dimethylazanium chloride](/img/structure/B1278790.png)
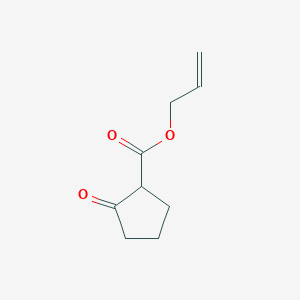
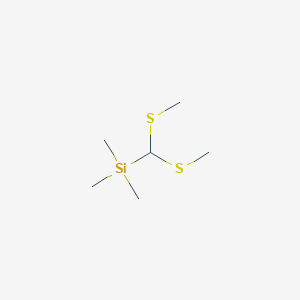
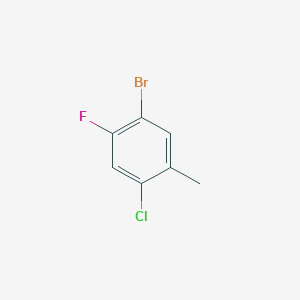
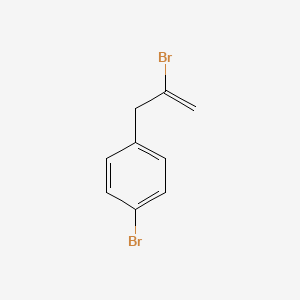
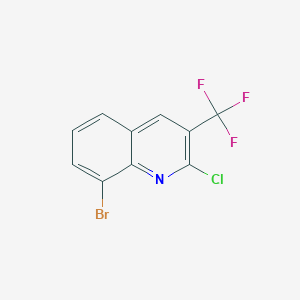
![[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride](/img/structure/B1278805.png)
